Boc-D-Thr-OH

Description

The exact mass of the compound Boc-D-Threonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

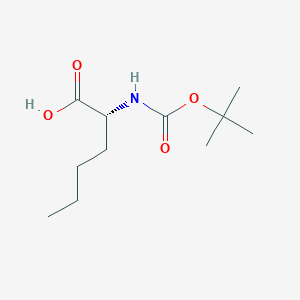

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHOYOCAAURYRL-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257532 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55674-67-4, 86748-77-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55674-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Thr-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-D-threonine (Boc-D-Thr-OH), a critical building block in modern peptide synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Properties and Identification

This compound is a derivative of the non-proteinogenic amino acid D-threonine, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group. This protection strategy is fundamental to stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1][2]

General Information

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid | [1] |

| Synonyms | N-α-t.-Boc-D-threonine, Boc-D-Threonine | [1] |

| CAS Number | 55674-67-4 | [1] |

| Molecular Formula | C₉H₁₇NO₅ | |

| Molecular Weight | 219.23 g/mol | |

| Appearance | White to slight yellow to beige powder |

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Melting Point | 80-82 °C (for L-isomer) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. Clearly soluble in DMF. | |

| Optical Rotation | [α]²⁵/D +7.5 to +10.5° (c=2 in Acetic Acid) | |

| Purity | ≥98% (TLC) | |

| Storage Temperature | 2-30°C |

Chemical Structure

The chemical structure of this compound is defined by the D-threonine core with the Boc protecting group attached to the nitrogen atom of the amino group.

Structural Representations

| Identifier | String | Reference(s) |

| SMILES | N(--INVALID-LINK--C">C@HC(=O)O)C(=O)OC(C)(C)C | |

| InChI | 1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1 | |

| InChIKey | LLHOYOCAAURYRL-NTSWFWBYSA-N |

Experimental Protocols

This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, experimental protocol for the incorporation of a this compound residue into a peptide chain on a solid support.

General Protocol for Boc-SPPS Coupling of this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain attached to a Merrifield or PAM resin.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Scavengers (e.g., dithiothreitol, if necessary for other residues)

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel.

-

Boc Deprotection (Cleavage):

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature. A shorter pre-wash of 5 minutes can also be employed.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with DMF (2-3 times).

-

Add a solution of 5-10% DIEA in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the this compound. Dissolve this compound (3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to react for a few minutes.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base (like pyridine or DIEA) in DMF or DCM.

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Biological Relevance and Signaling Pathways of Threonine

While this compound is a synthetic molecule used for chemical synthesis, its core component, threonine, is an essential amino acid with significant biological roles. Threonine metabolism is integrated with several key cellular signaling pathways.

Threonine acts as a substrate for protein synthesis, particularly for mucins which are crucial for gut health. It can also be metabolized to produce glycine, acetyl-CoA, and pyruvate. Threonine and its metabolites influence major signaling pathways that regulate cell growth, proliferation, and metabolism. These include:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Threonine can activate this pathway, promoting protein synthesis in tissues like skeletal muscle.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Threonine can modulate the intestinal immune system through the MAPK signaling network.

-

Notch Signaling Pathway: This pathway is critical for cell-to-cell communication and plays a role in regulating the development of various cell types. Dietary threonine may influence goblet cell development and mucin synthesis by regulating genes within the Notch pathway.

-

Neurotransmitter Synthesis: Threonine is a precursor for the synthesis of the neurotransmitters glycine and serine, which are vital for the function of the central nervous system.

Caption: The central role of Threonine in metabolism and cellular signaling.

References

A Comprehensive Technical Guide to Boc-D-Thr-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-threonine (Boc-D-Thr-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its physicochemical properties, detailed experimental protocols for its application, and potential challenges encountered during its use.

Core Physicochemical and Technical Data

This compound is a derivative of the amino acid D-threonine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to the Boc/Bzl protection scheme in peptide synthesis, allowing for the stepwise assembly of peptide chains.

| Property | Value | Reference |

| CAS Number | 55674-67-4 | [1] |

| Molecular Weight | 219.23 g/mol | [1] |

| Molecular Formula | C₉H₁₇NO₅ | [1] |

| Appearance | White to slight yellow to beige powder | [1] |

| Melting Point | Approx. 80-82 °C (based on L-isomer) | |

| Optical Rotation | α 25/D (c=2 in Acetic Acid): +7.5 to +10.5 ° | |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | |

| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS) | |

| Storage Temperature | 2-30°C |

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-SPPS, a cyclical process for synthesizing peptides from the C-terminus to the N-terminus on a solid resin support. The Boc group provides temporary protection for the Nα-amino group and is removed by a moderately strong acid, while side-chain protecting groups are typically benzyl-based and require a much stronger acid for removal.

General Workflow of a Boc-SPPS Cycle

The synthesis involves a repetitive cycle of deprotection, neutralization, and coupling for each amino acid added to the peptide chain.

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Manual Boc-SPPS Protocol (0.1 mmol scale)

-

Resin Swelling :

-

Place the appropriate resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in a fritted reaction vessel.

-

Add dichloromethane (DCM, ~5 mL) and agitate for 30 minutes to swell the resin, then drain the solvent.

-

-

Nα-Boc Deprotection :

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-25 minutes.

-

Drain the solution.

-

-

Washing :

-

Wash the resin thoroughly to remove residual TFA and byproducts.

-

Perform the following washes by adding the solvent, agitating for 1 minute, and draining:

-

DCM (3 x 5 mL)

-

Isopropanol (IPA) (2 x 5 mL)

-

DCM (3 x 5 mL)

-

-

-

Neutralization :

-

To deprotonate the N-terminal ammonium salt to a free amine, add a solution of 10% diisopropylethylamine (DIEA) in DCM (~5 mL).

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (3 x 5 mL).

-

In situ neutralization protocols, where the base is added directly to the coupling mixture, can also be employed.

-

-

Amino Acid Coupling (DCC/HOBt Activation) :

-

In a separate vial, dissolve the this compound (0.3 mmol, 3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (0.3 mmol, 3 equivalents) dissolved in DCM.

-

Allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the solution to remove the dicyclohexylurea (DCU) precipitate and add the filtered, pre-activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling.

-

-

Final Washing :

-

Drain the coupling solution.

-

Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

-

This cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

-

"Low-High" HF Method :

-

Low HF Step : The peptide-resin is treated with a mixture of HF/DMS (1:3 v/v) in the presence of a scavenger like p-cresol. This step removes many side-chain protecting groups while leaving the peptide attached to the resin.

-

High HF Step : Following the low HF step, the resin is treated with neat anhydrous HF to cleave the peptide from the resin.

-

Potential Side Reactions and Considerations

While Boc-SPPS is a robust methodology, several side reactions can occur. When incorporating this compound, researchers should be aware of the following:

-

N→O Acyl Shift : Peptides containing serine or threonine can undergo an N-to-O acyl shift when treated with strong acids. This reaction is reversible upon treatment with a base.

-

Aggregation : Hydrophobic sequences are prone to aggregation, which can lead to incomplete deprotection and coupling reactions. If aggregation occurs, switching to a different solvent like N-methylpyrrolidone (NMP), sonicating the reaction mixture, or coupling at a higher temperature may be beneficial.

-

Diketopiperazine Formation : This side reaction is most common at the dipeptide stage and can be suppressed by using in situ neutralization protocols.

-

Aspartimide Formation : For sequences containing aspartic acid, aspartimide formation can be a significant issue, leading to a mixture of byproducts.

The choice of resin is also critical. While Merrifield resin is classic for Boc-SPPS, its linkage can be partially cleaved during the TFA deprotection steps, leading to peptide loss. PAM resins offer greater stability to TFA, reducing these losses.

References

A Technical Guide to the Solubility of Boc-D-Thr-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-threonine (Boc-D-Thr-OH), a critical building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document consolidates available solubility data, presents detailed experimental protocols for its determination, and offers a logical workflow for solvent selection.

Core Topic: Solubility of this compound

This compound is a derivative of the amino acid D-threonine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances its stability and modulates its solubility characteristics, making it suitable for use in solid-phase and solution-phase peptide synthesis.[1][2] The presence of the polar hydroxyl and carboxylic acid groups, combined with the nonpolar Boc group, results in a varied solubility profile across different organic solvents.

Data Presentation: Quantitative and Qualitative Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and a specific quantitative data point provide valuable guidance for solvent selection.

| Solvent | IUPAC Name | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Clearly Soluble[3] | ~109.6 g/L (calculated from 1 mmole in 2 ml)[3] |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Soluble[4] | Data not available |

| Chloroform | Trichloromethane | Soluble | Data not available |

| Dichloromethane (DCM) | Dichloromethane | Soluble | Data not available |

| Ethyl Acetate | Ethyl ethanoate | Soluble | Data not available |

| Acetone | Propan-2-one | Soluble | Data not available |

| Water | Water | Slightly Soluble | Data not available |

Note: The quantitative solubility in DMF is calculated based on the information that 1 mmole of this compound (Molecular Weight: 219.24 g/mol ) is clearly soluble in 2 ml of DMF. This value should be considered an approximation and may vary with temperature and purity. The qualitative data for other solvents is based on information for the L-enantiomer, Boc-L-Thr-OH, and is expected to be comparable for the D-enantiomer.

Experimental Protocols

Accurate determination of solubility is crucial for process development. The following are detailed methodologies for two common and effective techniques for determining the solubility of protected amino acids like this compound.

Gravimetric Method (Equilibrium Solubility Method)

This method directly measures the concentration of a solute in a saturated solution by evaporating the solvent and weighing the remaining solid.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance (accurate to at least 0.1 mg)

-

Centrifuge

-

Syringe filters (with a membrane compatible with the solvent, e.g., PTFE)

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration stabilizes.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. For finer particles, centrifugation of the sealed vial at a high speed is recommended to ensure a clear supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining micro-particles, filter the aliquot through a syringe filter into a pre-weighed container (e.g., a clean, dry watch glass or aluminum pan).

-

Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 40-60 °C). Alternatively, a vacuum desiccator can be used for more sensitive compounds or high-boiling point solvents.

-

Drying to Constant Weight: Continue drying until a constant weight of the solid residue is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of supernatant withdrawn (L))

UPLC Method (Instrumental Analysis)

This method utilizes Ultra-Performance Liquid Chromatography (UPLC) to determine the concentration of the dissolved solute in a saturated solution. It is particularly useful for compounds with low solubility or when only small sample volumes are available.

Objective: To quantify the concentration of this compound in a saturated solution using UPLC with UV detection.

Materials:

-

Same materials as for the gravimetric method for preparing the saturated solution.

-

UPLC system equipped with a UV detector.

-

Appropriate UPLC column (e.g., a C18 reversed-phase column).

-

Mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid).

-

Volumetric flasks for preparing standard solutions.

-

Autosampler vials.

Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound and obtain a clear supernatant.

-

Prepare Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration. From this stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

-

Sample Preparation for Analysis: Carefully withdraw a small, known volume of the clear supernatant from the equilibrated sample. Dilute this aliquot with a known volume of the solvent to bring the concentration into the linear range of the calibration curve.

-

UPLC Analysis:

-

Develop a suitable UPLC method for the separation and quantification of this compound. This includes optimizing the mobile phase composition, flow rate, column temperature, and UV detection wavelength.

-

Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted sample solution.

-

-

Quantification:

-

Determine the peak area of this compound in the chromatogram of the diluted sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation: Calculate the original solubility in the saturated solution by accounting for the dilution factor:

Solubility (g/L) = Concentration in diluted sample (g/L) x Dilution factor

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a suitable solvent for this compound based on solubility considerations and the experimental workflow for determining its solubility.

Caption: Logical workflow for solvent selection for this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A study on the solubility of some amino acids in (H2O + EtOH) and (H2O + EtOH + NaI) systems by gravimetric method at T = 298.15 K: Experimental measurements and COSMO-RS calculations | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to the NMR and Mass Spectrometry of Boc-D-Thr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-α-(tert-Butoxycarbonyl)-D-threonine (Boc-D-Thr-OH). It includes detailed experimental protocols for data acquisition and a summary of key analytical data to support researchers in the fields of peptide synthesis, drug discovery, and analytical chemistry.

Core Analytical Data

The following tables summarize the key NMR and mass spectrometry data for this compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.23 g/mol |

| CAS Number | 55674-67-4 |

| Appearance | White to off-white powder |

Table 1: General Properties of this compound

NMR Spectroscopy Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃), a common solvent for this type of analysis.

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | ~1.25 | Doublet | ~6.3 |

| 2 | ~4.25 | Multiplet | - |

| 3 | ~4.35 | Doublet | ~2.0 |

| 4 | ~1.45 | Singlet | - |

| 5 | ~5.50 | Doublet | ~8.5 |

| 6 (OH) | Variable | Broad Singlet | - |

| 7 (COOH) | Variable | Broad Singlet | - |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | ~20.0 |

| 2 | ~68.0 |

| 3 | ~59.0 |

| 4 | ~28.3 (3C) |

| 5 (C=O) | ~156.0 |

| 6 (C(CH₃)₃) | ~80.0 |

| 7 (COOH) | ~174.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Mass Spectrometry Data

Electrospray ionization (ESI) is a common technique for the mass analysis of protected amino acids.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 220.12 | Protonated molecular ion. |

| [M+Na]⁺ | 242.10 | Sodium adduct, often observed. |

| [M-C₄H₈]⁺ or [M-56]⁺ | 164.08 | Loss of isobutylene from the Boc group, a characteristic fragmentation.[1] |

| [M-Boc+H]⁺ | 120.08 | Loss of the entire Boc group (C₅H₉O₂), another key fragmentation pathway.[1] |

Table 4: Predicted ESI Mass Spectrometry Data for this compound.

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data for this compound are provided below. These protocols are based on standard laboratory practices for the analysis of protected amino acids.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used depending on solubility and experimental requirements.

-

Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

2. NMR Spectrometer Setup:

-

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to aid in structure elucidation.

Mass Spectrometry Protocol

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[2]

2. Mass Spectrometer Setup (ESI-MS):

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Capillary Voltage: 3.0-4.5 kV.

-

Source Temperature: 100-150 °C.

-

Drying Gas Flow: 5-10 L/min.

-

Nebulizer Pressure: 10-30 psi.

-

Scan Range: m/z 50-500.

3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecular ion ([M+H]⁺, m/z 220.12) as the precursor ion.

-

Use collision-induced dissociation (CID) to fragment the precursor ion.

-

Vary the collision energy (typically 10-30 eV) to optimize the fragmentation pattern and observe characteristic losses, such as the loss of isobutylene and the entire Boc group.[1]

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Workflow for the analysis of this compound.

References

Navigating the Safety Profile of Boc-D-Thr-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety characteristics of Boc-D-Thr-OH. This data is essential for risk assessment and the implementation of appropriate safety protocols in the laboratory.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-α-tert-Butoxycarbonyl-D-threonine | |

| Synonyms | Boc-D-Threonine, N-tert-Butoxycarbonyl-D-threonine | [1] |

| CAS Number | 55674-67-4 | |

| Molecular Formula | C₉H₁₇NO₅ | |

| Molecular Weight | 219.23 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | No data available | |

| Solubility | Soluble in many organic solvents. | |

| Storage Temperature | 2 to 30 °C |

Table 2: Hazard Identification and Classification

| Hazard Category | Classification | Notes |

| GHS Classification | Not classified as a hazardous substance or mixture. | Based on the Safety Data Sheet for the L-enantiomer, Boc-L-Threonine, which is not expected to have significantly different hazardous properties. |

| Physical Hazards | Combustible Solid | |

| Health Hazards | May cause skin and eye irritation upon prolonged or repeated contact. May be harmful if inhaled or ingested in large quantities. | General expectation for fine chemical powders. |

| Environmental Hazards | No data available. |

Experimental Protocols for Safe Handling

Given the nature of this compound as a fine powder and its use in sensitive synthetic procedures, adherence to strict experimental protocols is paramount to ensure both personnel safety and experimental integrity. The following are generalized protocols for the safe handling of this and similar chemical compounds in a laboratory setting.

General Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a chemical fume hood is recommended.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or glasses.

-

Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears or holes before use.

-

Body Protection : A standard laboratory coat should be worn. For larger quantities or where significant splashing is possible, a chemical-resistant apron is advised.

-

Respiratory Protection : If handling large quantities or if dust generation is unavoidable, a NIOSH-approved N95 respirator or equivalent should be used.

-

Weighing and Solution Preparation

-

Preparation : Before handling, ensure the work area (e.g., balance, fume hood) is clean and free of contaminants. Have all necessary equipment and reagents readily available.

-

Weighing : To minimize the inhalation of dust, weigh the solid compound within a fume hood or a balance enclosure. Use a spatula for transfers and handle the material gently to avoid creating airborne dust.

-

Dissolving : When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.

Storage and Disposal

-

Storage : Store the container tightly sealed in a dry and well-ventilated place within the recommended temperature range (2 to 30 °C).

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Unused material and its container must be disposed of as chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to the safe handling and use of this compound.

Conclusion

While this compound is not classified as a hazardous material according to the available data for its L-enantiomer, it is imperative that researchers treat it with the standard care and precautions applicable to all laboratory chemicals. The primary risks are associated with its physical form as a combustible powder and the potential for mild irritation. By adhering to the handling protocols outlined in this guide and employing good laboratory practices, researchers can safely and effectively utilize this compound in their synthetic endeavors. It is always recommended to consult the most recent and specific Safety Data Sheet provided by the supplier before use.

References

An In-depth Technical Guide to the Stability and Recommended Storage of Boc-D-Thr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for N-tert-butoxycarbonyl-D-threonine (Boc-D-Thr-OH). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its shelf life for applications in peptide synthesis and other areas of chemical research.

Chemical Properties and Stability Profile

This compound is an amino acid derivative where the amino group of D-threonine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in peptide synthesis; however, its chemical nature dictates the compound's stability.

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group, yielding D-threonine and byproducts such as tert-butanol and isobutylene. The compound is generally stable under neutral and basic conditions. While specific quantitative stability data for this compound under various conditions is not extensively published, the stability profile can be inferred from the known chemistry of Boc-protected amino acids.

Factors influencing the stability of this compound include:

-

Temperature: Elevated temperatures can accelerate the rate of degradation, particularly in the presence of other destabilizing factors.

-

pH: Acidic conditions will lead to the rapid removal of the Boc protecting group.

-

Humidity: As a solid, exposure to moisture should be minimized to prevent potential hydrolysis and to maintain its free-flowing powder form.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These recommendations are a synthesis of information from various suppliers and general best practices for handling Boc-protected amino acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is also a common recommendation.[1][2][3] | Refrigeration minimizes the potential for thermal degradation. Freezing can further extend the shelf life. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Minimizes exposure to atmospheric moisture and oxygen, although the compound is not known to be particularly air-sensitive. |

| Moisture | Store in a tightly sealed container in a dry place.[4] The use of a desiccator is advisable. | Prevents hydrolysis and maintains the physical properties of the solid. |

| Light | Store in a light-resistant container. | While not highly light-sensitive, protection from light is a general best practice for complex organic molecules to prevent photolytic degradation. |

| Incompatible Materials | Avoid contact with strong acids and strong oxidizing agents. | Strong acids will cleave the Boc protecting group. Strong oxidizing agents can potentially react with the threonine side chain. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to 60°C.

-

Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Dilute all samples to an appropriate concentration for analysis.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis). The mobile phase and gradient should be optimized to separate the parent compound from all potential degradants.

-

Visualization of Stability and Storage Logic

The following diagrams illustrate the logical relationships in handling and storing this compound to maintain its stability.

References

An In-depth Technical Guide to the Utilization of Boc-D-Thr-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, application, and critical considerations for the use of N-α-tert-butyloxycarbonyl-D-threonine (Boc-D-Thr-OH) in solid-phase peptide synthesis (SPPS). Threonine, with its secondary hydroxyl group, presents unique challenges and opportunities in peptide synthesis, necessitating a thorough understanding of its chemistry to ensure high-yield and high-purity outcomes. This document details the core principles of Boc-SPPS, specific protocols for the incorporation of this compound, potential side reactions and their mitigation, and relevant quantitative data to aid in the development of robust synthetic strategies.

The Role of this compound in the Boc/Bzl SPPS Strategy

In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based ethers or esters.[1] This quasi-orthogonal system relies on differential acid lability for selective deprotection.[2] The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, like anhydrous hydrogen fluoride (HF), at the final step.[1][3]

For threonine, the side-chain hydroxyl group is commonly protected as a benzyl ether (Bzl) to prevent side reactions such as O-acylation during coupling.[4] Therefore, the derivative typically used in Boc-SPPS is Boc-D-Thr(Bzl)-OH .

The Boc-SPPS Cycle for this compound Incorporation

The incorporation of a Boc-D-Thr(Bzl)-OH residue into a growing peptide chain follows the standard Boc-SPPS cycle, which consists of three main steps: deprotection, neutralization, and coupling.

Deprotection

The Nα-Boc group of the resin-bound peptide is removed by treatment with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). This reaction proceeds via an E1 elimination mechanism, generating a tert-butyl cation, which must be scavenged to prevent side reactions with nucleophilic residues like tryptophan or methionine.

Neutralization

Following deprotection, the N-terminal amine exists as a trifluoroacetate salt. This salt must be neutralized to the free amine to enable the subsequent coupling reaction. A common method involves washing the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF. In situ neutralization protocols, where neutralization and coupling occur concurrently, are also widely used to minimize aggregation and side reactions.

Coupling (Activation and Amide Bond Formation)

The incoming Boc-D-Thr(Bzl)-OH is activated at its C-terminal carboxyl group to facilitate amide bond formation with the free N-terminal amine of the peptide-resin. Several classes of coupling reagents are employed for this purpose, each with its own mechanism and performance characteristics.

Experimental Protocols for Coupling Boc-D-Thr(Bzl)-OH

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization. Below are detailed protocols for common coupling reagents used in Boc-SPPS.

HBTU/DIPEA Coupling

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HBTU) is a highly efficient aminium-based coupling reagent.

Protocol:

-

Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).

-

In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the amino acid/HBTU solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

Upon completion, wash the resin thoroughly with DMF and DCM.

DIC/HOBt Coupling

Diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective coupling method that minimizes racemization through the formation of an HOBt active ester.

Protocol:

-

Swell the deprotected peptide-resin in DCM or DMF.

-

In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (2-5 equivalents) and HOBt (2-5.5 equivalents) in DMF.

-

Add the amino acid/HOBt solution to the resin suspension.

-

Add DIC (2-5.5 equivalents) to the reaction mixture.

-

Agitate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction completion using the Kaiser test.

-

Upon completion, wash the resin thoroughly with DMF and DCM.

PyBOP/DIPEA Coupling

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent known for its high efficiency and safety profile, as it does not produce the carcinogenic byproduct HMPA.

Protocol:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve Boc-D-Thr(Bzl)-OH (2-4 equivalents) and PyBOP (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the amino acid/PyBOP solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

Upon completion, wash the resin thoroughly with DMF and DCM.

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser (ninhydrin) test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.

-

Positive Result (Blue/Purple Color): Indicates incomplete coupling, as free amines are still present. A recoupling step is recommended.

-

Negative Result (Yellow/Colorless): Indicates that the coupling reaction is complete or near completion.

Data Presentation: Comparative Performance of Coupling Reagents

While direct, head-to-head quantitative comparisons for Boc-D-Thr(Bzl)-OH are not extensively published, the following table summarizes the general performance of common coupling reagents based on their known reactivity and efficiency with sterically hindered and racemization-prone amino acids.

| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Reaction Time | Relative Cost | Racemization Risk | Key Advantages & Disadvantages |

| HBTU/DIPEA | 2-4 : 1.9-3.9 : 4-8 | 30-60 min | Moderate | Low | Advantages: High efficiency, rapid coupling. Disadvantages: Can lead to guanidinylation of the N-terminus if used in excess. |

| DIC/HOBt | 2-5 : 2-5.5 : (optional) | 1-4 hours | Low | Low to Moderate | Advantages: Cost-effective, effective at suppressing racemization. Disadvantages: Slower reaction times, formation of insoluble diisopropylurea byproduct. |

| PyBOP/DIPEA | 2-4 : 2-4 : 4-8 | 30-60 min | High | Low | Advantages: High efficiency, avoids carcinogenic byproducts. Disadvantages: Higher cost. |

Potential Side Reactions and Mitigation Strategies

The unique structure of threonine makes it susceptible to specific side reactions during SPPS.

N→O Acyl Shift

A significant side reaction for serine and threonine residues is the N→O acyl shift, which occurs under strong acidic conditions, such as during TFA deprotection steps or the final HF cleavage. The reaction involves the intramolecular migration of the peptide bond from the nitrogen to the side-chain oxygen, forming an ester linkage (depsipeptide). This process is reversible upon treatment with a weak base.

Mitigation and Reversal:

-

Minimize Acid Exposure: Keep TFA deprotection times to a minimum (e.g., not exceeding 1.5 hours for prolonged treatments).

-

Base Treatment: After cleavage and before purification, dissolve the crude peptide in a weak basic solution, such as 5-10% (w/v) ammonium bicarbonate (NH₄HCO₃), and stir for at least 30 minutes to reverse the ester linkage back to the native amide bond.

Racemization

Racemization can occur during the activation of any amino acid, leading to the incorporation of the incorrect stereoisomer. For Boc-protected amino acids, this typically proceeds through the formation of a 5(4H)-oxazolone intermediate.

Mitigation:

-

Use of Additives: The addition of HOBt or its derivatives (e.g., Oxyma) during carbodiimide-mediated coupling is highly effective at suppressing racemization.

-

Appropriate Reagents: Uronium/aminium and phosphonium reagents like HBTU and PyBOP are generally associated with low levels of racemization.

-

Controlled Conditions: Avoid prolonged pre-activation times and elevated temperatures.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the benzyl ether from threonine. This is typically achieved using anhydrous hydrogen fluoride (HF).

HF Cleavage Cocktail for Peptides Containing Thr(Bzl)

A standard "low-high" HF procedure is often recommended to minimize side reactions. The "low" HF step, with a high concentration of scavengers, removes more labile protecting groups via an SN2 mechanism, while the subsequent "high" HF step cleaves more resistant groups.

Recommended Cleavage Cocktail (High HF):

-

Anhydrous HF: 90%

-

Scavengers: 10% total volume

Common Scavengers and Their Roles:

-

Anisole/p-Cresol: Scavenge benzyl and other carbocations generated during cleavage, preventing re-attachment to nucleophilic side chains.

-

Thioanisole/1,2-Ethanedithiol (EDT): Particularly important for peptides containing tryptophan to prevent alkylation of the indole ring.

Protocol Outline:

-

Remove the final N-terminal Boc group with TFA.

-

Dry the peptide-resin thoroughly.

-

In a specialized HF apparatus, cool the vessel containing the peptide-resin and scavengers to -78°C.

-

Distill anhydrous HF into the reaction vessel.

-

Allow the reaction to proceed at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide with cold ether to remove scavengers.

-

Dissolve the peptide in an appropriate buffer for purification.

Visualizations: Workflows and Mechanisms

Diagram 1: Boc-SPPS Cycle for Boc-D-Thr(Bzl)-OH Incorporation

References

A Technical Deep Dive: Unraveling the Fundamental Differences Between Boc and Fmoc Protecting Groups in Peptide Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the two most prevalent α-amino protecting groups in solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). A thorough understanding of their fundamental differences is paramount for the strategic design and successful execution of peptide synthesis, directly impacting yield, purity, and overall efficiency. This guide offers a detailed comparison of their chemical properties, deprotection mechanisms, and practical applications, supplemented with quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal strategy for specific research and development needs.

Core Principles: A Dichotomy in Chemical Lability

The primary distinction between the Boc and Fmoc protecting groups lies in their contrasting lability to chemical reagents, which forms the basis of orthogonal protection strategies in SPPS.

-

Boc (tert-butyloxycarbonyl): This protecting group is labile to acid.[1] Its removal is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2][3] The side-chain protecting groups used in Boc-SPPS are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[2][4] This reliance on differential acid lability means the Boc strategy is not strictly orthogonal.

-

Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with the peptide from the resin using TFA. This provides a fully orthogonal protection scheme, a significant advantage of the Fmoc strategy.

Deprotection Mechanisms: A Tale of Two Pathways

The divergent chemical natures of Boc and Fmoc groups dictate their distinct deprotection mechanisms.

Boc Deprotection: An Acid-Catalyzed Fragmentation

The removal of the Boc group proceeds via an acid-catalyzed E1 elimination mechanism.

References

The Strategic Role of Boc-D-Threonine-OH in Advanced Peptide Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. Among these, D-amino acids play a pivotal role in conferring resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide-based drugs. This guide focuses on N-α-(tert-butyloxycarbonyl)-D-threonine (Boc-D-Thr-OH), a key chiral building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, its application in the synthesis of complex peptides, and provide detailed experimental protocols and characterization data. A central focus will be its utility in the synthesis of conotoxins, a class of neurotoxic peptides with significant therapeutic potential, to illustrate the practical application and impact of this amino acid derivative.

Core Concepts: The Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group is a widely utilized N-terminal protecting group in peptide synthesis. Its stability in a broad range of reaction conditions and its facile removal under acidic conditions make it a valuable tool. The Boc strategy in SPPS involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain immobilized on a solid support. Each cycle consists of the deprotection of the N-terminal Boc group, typically with trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.23 g/mol |

| CAS Number | 55674-67-4 |

| Appearance | White to off-white powder |

| Purity | ≥98% (TLC) |

| Solubility | Soluble in DMF, DCM |

| Storage | 2-30°C |

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a standard building block for the introduction of D-threonine residues into a peptide sequence using the Boc-SPPS methodology. The hydroxyl group of the threonine side chain is typically left unprotected or protected with a benzyl (Bzl) group, which is removable by strong acids like hydrogen fluoride (HF) during the final cleavage step.

Factors Influencing Coupling Efficiency

The efficiency of coupling this compound, and indeed any amino acid, is critical for the successful synthesis of the target peptide. Incomplete coupling leads to the formation of deletion sequences, which can be challenging to separate from the desired product.

| Factor | Impact on Coupling Efficiency | Mitigation Strategies |

| Steric Hindrance | The β-branched side chain of threonine can present steric challenges, potentially slowing down the coupling reaction. | Use of more potent coupling reagents (e.g., HATU, HCTU), extended coupling times, or double coupling. |

| Coupling Reagent | The choice of coupling reagent significantly impacts reaction kinetics and the potential for side reactions. | Uronium/aminium-based reagents like HBTU and HATU are generally more efficient than carbodiimides like DCC/DIC for hindered amino acids. |

| Base | The base used for activation and in situ neutralization can influence racemization and other side reactions. | Non-nucleophilic bases like diisopropylethylamine (DIEA) or 2,4,6-collidine are commonly used. |

| Solvent | The solvent must effectively swell the resin and solubilize the reactants. | N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. |

While direct, quantitative comparative studies on the coupling efficiency of this compound with various reagents are not extensively tabulated in the literature, a general hierarchy of coupling reagent efficiency for sterically hindered amino acids is recognized, with uronium/aminium salts generally outperforming carbodiimides. The Kaiser test is a common qualitative method to monitor coupling completion by detecting free primary amines on the resin.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

General Boc-SPPS Cycle

This workflow outlines the iterative steps for elongating the peptide chain.

Caption: General workflow for a single cycle in Boc-SPPS.

Detailed Protocol for this compound Coupling

This protocol details the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield resin.

1. Resin Swelling:

-

Place Merrifield resin (e.g., 1 g, 1.0 mmol/g loading) in a reaction vessel.

-

Add dichloromethane (DCM, 10-15 mL) and swell the resin for 30 minutes with gentle agitation.

-

Drain the solvent.

2. First Amino Acid Attachment (if starting):

-

Follow standard procedures for attaching the first Boc-protected amino acid to the Merrifield resin (e.g., cesium salt method).

3. Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

-

Drain the solution.

4. Washing:

-

Wash the resin with DCM (3 x 15 mL).

-

Wash with isopropanol (IPA) (2 x 15 mL).

-

Wash with DCM (3 x 15 mL).

5. Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM (15 mL).

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin with DCM (3 x 15 mL).

6. Coupling of this compound:

-

In a separate vial, dissolve this compound (3 mmol, 3 eq.), HBTU (2.9 mmol, 2.9 eq.), and HOBt (3 mmol, 3 eq.) in N,N-dimethylformamide (DMF, ~5 mL).

-

Add DIEA (6 mmol, 6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.

7. Washing:

-

After complete coupling, drain the coupling solution.

-

Wash the resin with DMF (3 x 15 mL).

-

Wash with DCM (3 x 15 mL).

8. Repeat Cycle:

-

Return to step 3 for the incorporation of the next amino acid.

9. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry under vacuum.

-

Perform cleavage from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF) or another strong acid cocktail (e.g., TFMSA/TFA/thioanisole). This step must be performed with extreme caution in a specialized apparatus.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry.

10. Purification and Characterization:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry and other analytical techniques.

Characterization of this compound

Accurate characterization of the starting material is crucial for successful peptide synthesis.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.30 (d, J=9.2 Hz, 1H, NH), 4.25 (dd, J=9.2, 2.0 Hz, 1H, α-H), 4.15 (m, 1H, β-H), 1.45 (s, 9H, Boc-CH₃), 1.25 (d, J=6.4 Hz, 3H, γ-CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 174.5 (C=O, carboxyl), 156.5 (C=O, Boc), 80.5 (C(CH₃)₃), 68.0 (β-C), 59.5 (α-C), 28.3 (C(CH₃)₃), 20.5 (γ-C).

Mass Spectrometry (ESI+): m/z 220.1 [M+H]⁺, 242.1 [M+Na]⁺.

Application in Drug Development: The Case of Conotoxins

Conotoxins are a diverse family of neurotoxic peptides found in the venom of marine cone snails.[1] They are valuable pharmacological tools and potential drug leads due to their high potency and selectivity for various ion channels. Many conotoxins contain D-amino acids, which contribute to their stability and biological activity.

δ-Conotoxins: Modulators of Voltage-Gated Sodium Channels

δ-conotoxins are a class of conotoxins that slow the inactivation of voltage-gated sodium channels (Nav).[2][3] This prolonged channel opening leads to hyperexcitability of neurons and muscle cells. The synthesis of these often hydrophobic and cysteine-rich peptides can be challenging, and the incorporation of D-amino acids like D-threonine is a key feature of some of these peptides.

Synthesis of a δ-Conotoxin Analogue

The synthesis of a δ-conotoxin analogue containing a D-threonine residue can be achieved using the Boc-SPPS protocol described above. The presence of multiple cysteine residues requires a specific strategy for forming the correct disulfide bridges, often involving orthogonal cysteine-protecting groups.

Signaling Pathway: δ-Conotoxin Action on Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins responsible for the rising phase of the action potential in excitable cells.[4] They cycle through resting, open, and inactivated states in response to changes in membrane potential.

Caption: Mechanism of δ-conotoxin action on a voltage-gated sodium channel.

δ-conotoxins bind to the voltage sensor domain of the channel, trapping it in the "on" position and thereby inhibiting the fast inactivation process.[3] This leads to a persistent sodium current, prolonged action potentials, and neuronal hyperexcitability. The incorporation of D-threonine can influence the peptide's conformation and its interaction with the channel.

Conclusion

This compound is a vital reagent in the arsenal of peptide chemists, enabling the synthesis of peptides with enhanced stability and novel biological activities. Its application in the construction of complex natural products like conotoxins underscores its importance in drug discovery and development. A thorough understanding of its properties, coupled with optimized synthesis protocols, allows researchers to harness the full potential of this chiral building block to create next-generation peptide therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Delta-conotoxin structure/function through a cladistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular interaction of delta-conotoxins with voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Purity Analysis of Boc-D-Threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acid derivatives is a cornerstone of modern pharmaceutical development and peptide synthesis. Enantiomeric purity is not merely a quality control parameter but a critical attribute that directly influences the safety, efficacy, and pharmacological profile of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core analytical methodologies for determining the enantiomeric purity of N-tert-butoxycarbonyl-D-threonine (Boc-D-Threonine), a crucial building block in the synthesis of numerous therapeutic agents.

Introduction to Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different biological activities. The presence of an undesired enantiomer (in this case, Boc-L-Threonine) can lead to reduced therapeutic effect, altered pharmacokinetics, or even significant off-target toxicity.[1] Therefore, robust and accurate analytical methods are required to quantify the enantiomeric excess (e.e.) of Boc-D-Threonine, ensuring it meets stringent regulatory standards. The primary analytical techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methodologies and Protocols

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation.[2] The methodologies can be broadly categorized into direct and indirect approaches. Direct methods utilize a chiral environment, such as a chiral stationary phase in chromatography, to resolve the enantiomers.[2] Indirect methods involve the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated using standard achiral analytical techniques.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent technique for enantiomeric purity assessment due to its accuracy, robustness, and speed.[2] The direct separation of Boc-protected amino acids is frequently achieved using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Astec® CHIROBIOTIC® T (teicoplanin) column (e.g., 25 cm x 4.6 mm I.D., 5 µm particle size).

-

Mobile Phase: A common mobile phase for Boc-amino acids is a mixture of an aqueous buffer and an organic modifier. For example, a 90:10 (v/v) mixture of 20 mM ammonium acetate (pH 6.0) and methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV absorbance at 210-230 nm.

-

Sample Preparation: Dissolve a precisely weighed sample of Boc-D-Threonine in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL.

-

Injection Volume: 5-10 µL.

-

Analysis: Inject the sample onto the column. The two enantiomers will be separated based on their differential interactions with the CSP. The D-enantiomer is typically more strongly retained on this type of phase than the L-enantiomer.

-

Quantification: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers in the chromatogram.

-

Enantiomeric Excess (% e.e.) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

-

Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution but typically requires derivatization to ensure the analyte is volatile. For amino acids, this usually involves a two-step process of esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. This is an indirect method as the Boc protecting group is removed during sample preparation.

-

Derivatization:

-

Hydrolysis: Remove the Boc group by treating the sample with an acid (e.g., trifluoroacetic acid).

-

Esterification: Convert the carboxylic acid to a methyl ester by reacting with methanolic HCl.

-

Acylation: React the free amino and hydroxyl groups with an acylating agent such as trifluoroacetyl anhydride (TFAA) to form the volatile N,O-bis(trifluoroacetyl) amino acid methyl ester.

-

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Chiral Stationary Phase: A chiral capillary column, such as Chirasil®-L-Val.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to elute the derivatives. For example, start at 40°C, ramp to 125°C at 1°C/min, then ramp to 190°C at 2°C/min.

-

Injector Temperature: 230°C.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic fragment ions of the threonine derivative.

-

Analysis: The diastereomeric derivatives of D- and L-threonine will have different retention times on the chiral column.

-

Quantification: Calculate the enantiomeric excess based on the integrated peak areas of the D- and L-threonine derivatives.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors for amino acids.

-

Instrumentation: A capillary electrophoresis system with a UV detector.

-

Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~60 cm total length).

-

Background Electrolyte (BGE): A buffer such as 50 mM sodium phosphate at pH 2.5, containing a chiral selector. A sulfated β-cyclodextrin (SBC) at a concentration of 20-60 mM can be effective.

-

Applied Voltage: +25 kV.

-

Temperature: 20-25 °C.

-

Detection: UV absorbance at 200 nm.

-

Sample Preparation: Dissolve the Boc-D-Threonine sample in the BGE or a dilute buffer to a concentration of ~0.5 mg/mL.

-

Injection: Hydrodynamic injection (e.g., 35 mbar for 30 seconds).

-

Analysis: The differential complexation between the enantiomers and the cyclodextrin in the BGE leads to different electrophoretic mobilities and, thus, separation.

-

Quantification: Determine the enantiomeric purity from the corrected peak areas of the D- and L-enantiomers.

NMR Spectroscopy

NMR spectroscopy, using a chiral solvating agent (CSA), is a powerful tool for determining enantiomeric purity without requiring chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers, leading to distinct chemical shifts for corresponding protons in the NMR spectrum.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Chiral Solvating Agent (CSA): An enantiopure CSA such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a derivative.

-

Solvent: A deuterated solvent in which both the sample and CSA are soluble, typically chloroform-d (CDCl₃).

-

Sample Preparation:

-

Place a precise amount of the Boc-D-Threonine sample (e.g., 0.05 mmol) into an NMR tube.

-

Add approximately 1.0 to 1.5 equivalents of the CSA.

-

Dissolve the mixture in ~0.6 mL of CDCl₃.

-

Shake the tube gently to ensure complete dissolution and complex formation.

-

-

Analysis: Acquire a high-resolution ¹H-NMR spectrum. The presence of the L-enantiomer will be indicated by a separate set of signals for specific protons (e.g., the α-proton or Boc-group protons) slightly shifted from the signals of the major D-enantiomer.

-

Quantification: The enantiomeric excess is determined by integrating the well-resolved, distinct resonance peaks corresponding to each enantiomer.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the described analytical methods. Note that exact values will vary based on specific instrumentation and experimental conditions.

Table 1: Representative Chiral HPLC Data for Boc-Amino Acid Separation

| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time D-Enantiomer (min) | Retention Time L-Enantiomer (min) | Selectivity (α) | Resolution (Rs) |

| Boc-Alanine | CHIROBIOTIC® T | 90:10 (20mM Amm. Acetate pH 6 / MeOH) | 10.2 | 8.5 | 1.25 | > 2.0 |

| Boc-Threonine (Predicted) | CHIROBIOTIC® T | 90:10 (20mM Amm. Acetate pH 6 / MeOH) | ~12.0 | ~10.0 | > 1.15 | > 1.5 |

Data for Boc-Alanine adapted from Sigma-Aldrich. Data for Boc-Threonine is an educated prediction based on the behavior of similar compounds on this CSP.

Table 2: Representative Chiral GC-MS Data for Derivatized Threonine

| Analyte Derivative | Chiral Stationary Phase | Retention Time D-Enantiomer (min) | Retention Time L-Enantiomer (min) | Key Mass Fragments (m/z) |

| N(O)-TFA-Thr-Methyl Ester | Chirasil®-L-Val | 54.05 | 54.50 | 325, 152, 69 |

Data adapted from comprehensive 2D-GC analysis of amino acid derivatives.

Visualizations: Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the logical workflows for the enantiomeric purity analysis of Boc-D-Threonine.

Caption: General workflow for enantiomeric purity analysis.

Caption: Experimental workflow for Chiral HPLC analysis.

Caption: Experimental workflow for indirect Chiral GC analysis.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Thr-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of N-α-Boc-D-threonine (Boc-D-Thr-OH) in solid-phase peptide synthesis (SPPS). Threonine, a β-hydroxy amino acid, presents unique challenges during peptide synthesis. The protocols outlined below are designed to ensure high coupling efficiency and minimize side reactions, facilitating the successful synthesis of D-threonine-containing peptides for research and drug development.

Introduction